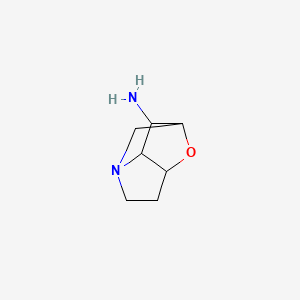
2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid: is a heterocyclic compound with the following structural formula:
C10H4F2NO2S
It belongs to the thiazole class of derivatives and contains both a thiazole ring and a carboxylic acid functional group. The compound’s aromatic nature arises from the presence of the thiazole ring, which provides a valuable scaffold for various applications in medicinal chemistry and industry .
Méthodes De Préparation
Synthetic Routes:
Suzuki Cross-Coupling Reaction: This compound can be used to produce fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides.
Ni-Catalyzed Reaction: It also serves as a precursor for synthesizing fluoro-diarylmethanols by reacting with aryl aldehydes using a nickel catalyst.
Industrial Production:
Specific industrial production methods for this compound are not widely documented, but its synthetic versatility allows for various routes depending on the desired application.
Analyse Des Réactions Chimiques
2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid: can undergo several types of reactions:
Electrophilic Substitution: Due to the excess π-electron delocalization, electrophilic substitution readily occurs on the indole nucleus.
Functional Group Transformations: These reactions involve the carboxylic acid group, leading to esterification, amidation, or other modifications.
Common reagents include halogens, Lewis acids, and strong bases. Major products formed depend on the specific reaction conditions and substituents.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for designing novel drugs.
Biological Studies: It may exhibit antiviral, anti-inflammatory, and antioxidant activities.
Industry: Its synthetic versatility makes it valuable for creating diverse molecules.
Mécanisme D'action
The exact mechanism by which 2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
While specific comparisons are scarce, this compound’s unique combination of a thiazole ring and a carboxylic acid group sets it apart. Similar compounds include other thiazole derivatives with varying substituents.
Propriétés
Formule moléculaire |
C10H5F2NO2S |
|---|---|
Poids moléculaire |
241.22 g/mol |
Nom IUPAC |
2-(3,5-difluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
Clé InChI |
ZFHNVQNCBWPCLB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)



![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)





![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)

![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)
